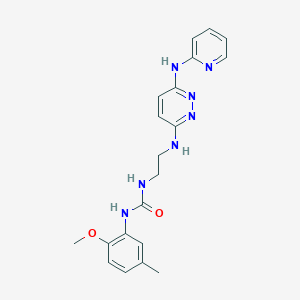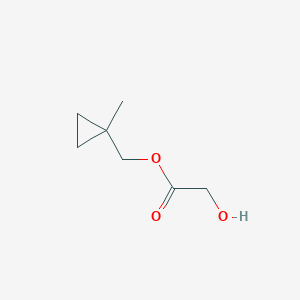![molecular formula C12H16F2N2S B2659580 5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole CAS No. 2176126-00-2](/img/structure/B2659580.png)
5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,1-Difluoro-6-azaspiro[2.5]octan-5-one” is related to the compound you’re asking about . It’s a solid substance with a molecular weight of 161.15 .
Molecular Structure Analysis
The InChI code for “1,1-Difluoro-6-azaspiro[2.5]octan-5-one” is 1S/C7H9F2NO/c8-7(9)4-6(7)1-2-10-5(11)3-6/h1-4H2,(H,10,11) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “1,1-Difluoro-6-azaspiro[2.5]octan-5-one” is a solid substance . The molecular weight of “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is 183.63 .
Scientific Research Applications
Synthesis and Chemical Reactivity
Chemical compounds containing structures similar to "5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole" have been extensively studied for their synthetic methods and chemical reactivity. For instance, research on substituted methyl triazabicyclo and triazaspiro carboxylates illustrates the versatility of spirocyclic and heterocyclic compounds in chemical synthesis, offering pathways to diverse molecules through reactions with iodinating agents or by cycloaddition reactions (Molchanov et al., 2003; Zhang et al., 2013). These methodologies are fundamental in constructing complex molecules with potential applications in drug development and material science.
Antimicrobial and Antiviral Activities
Compounds featuring azaspiro or thiazole moieties, like the one , are often investigated for their biological activities. Research on similar structures has demonstrated significant antimicrobial and antiviral potentials. For example, a study on spirothiazolidinones showed promising anticancer and antidiabetic activities, highlighting the therapeutic potential of these scaffolds in developing new treatments for various diseases (Flefel et al., 2019). Another study focused on the synthesis and evaluation of spirothiazolidinone derivatives for antiviral activity, identifying compounds with strong activity against influenza A/H3N2 virus, demonstrating the relevance of these structures in antiviral research (Apaydın et al., 2020).
Potential for Drug Development
The incorporation of azaspiro and thiazole units into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles. Studies have shown that such structural features can improve the drug-like properties of pharmaceutical agents, including better metabolic stability and enhanced receptor binding affinity. This makes compounds like "5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole" interesting candidates for the development of new medications with optimized properties (Yang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-[(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methyl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2S/c1-9-10(17-8-15-9)6-16-4-2-11(3-5-16)7-12(11,13)14/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIGJUXQHGKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659497.png)

![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)
![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)